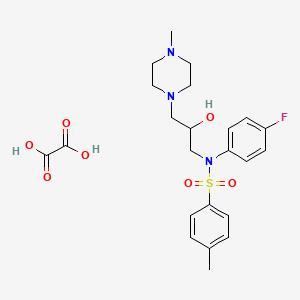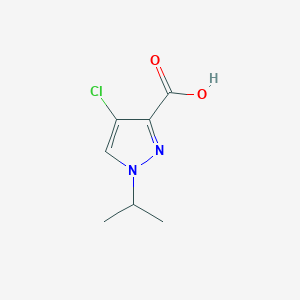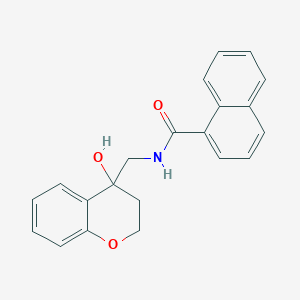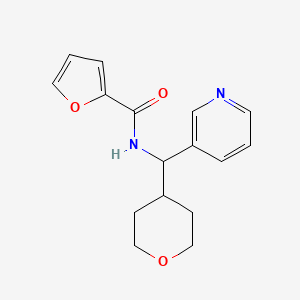
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C23H30FN3O7S and its molecular weight is 511.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibitor Research
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate has been investigated for its role as a COX-2 inhibitor. A study revealed that the introduction of a fluorine atom in similar compounds preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522 for treating rheumatoid arthritis and other conditions (Hashimoto et al., 2002).
Antimicrobial Activity
Compounds structurally related to N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate have demonstrated high antimicrobial activity, especially against Mycobacterium smegmatis. This points to potential applications in developing antimicrobial agents (Yolal et al., 2012).
Cancer Research
Related sulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These compounds, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, showed high potential in inhibiting human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting a possible research avenue for N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate in cancer therapy (Tsai et al., 2016).
Fluorescence Studies
Studies on structurally similar compounds have explored their use as fluorescent complexes for specific applications, such as the preparation of Zn2+ specific fluorophores. These findings can provide insights into the development of fluorescence-based assays and imaging techniques using compounds like N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Coleman et al., 2010).
Neuropharmacology
Research in neuropharmacology has involved compounds with similar structures, focusing on their interaction with serotonin and dopamine receptors. These studies have implications for understanding the potential neurological or psychiatric applications of N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate (Perregaard et al., 1995).
properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-4-methylbenzenesulfonamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S.C2H2O4/c1-17-3-9-21(10-4-17)29(27,28)25(19-7-5-18(22)6-8-19)16-20(26)15-24-13-11-23(2)12-14-24;3-1(4)2(5)6/h3-10,20,26H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCGEWOIINXMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)C)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-(4-methylpiperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826501.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2,2-diethylbutanoate](/img/structure/B2826506.png)